3-苯甲酰氧戊环

描述

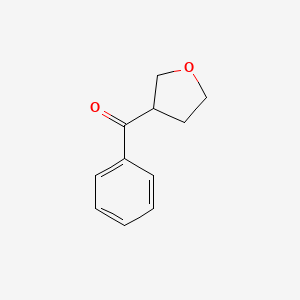

3-Benzoyloxolane is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Benzoyloxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzoyloxolane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物技术与生物发光

3-苯甲酰氧戊环: 在生物技术领域中,已探索其在生物发光应用中的潜在用途。 生物发光是由生物体产生光的过程,它可以通过在荧光素酶存在的条件下,氧化荧光素(一种小分子底物)来催化 。 不同的荧光素-荧光素酶对具有独特的发光特性,使其适用于各种应用,包括基因检测、蛋白质-蛋白质相互作用检测和小型哺乳动物的体内成像 .

分子生物学研究

在分子生物学中,3-苯甲酰氧戊环衍生物可用于研究蛋白水解酶,它们对水解蛋白质中的肽键至关重要。 这些酶在生物过程中起着关键作用,并且由于它们参与许多病原体的生命周期而具有重要的医学和药学意义 。 它们的应用扩展到克隆片段的生产、肽合成和蛋白质结构-功能关系的探索 .

药物开发

3-苯甲酰氧戊环: 在制药行业中,它可能在开发新类别的抗生素方面具有价值。 它的衍生物已被合成并测试了抗菌活性,这对于对抗致病病原体至关重要,因为全球面临着抗菌素耐药性的健康问题 .

医学研究

用于治疗非特异性腰痛的肌肉松弛剂通常含有可能包含3-苯甲酰氧戊环结构的化合物。 通过系统评价和荟萃分析评估了这些化合物的有效性、可接受性和安全性,突出了3-苯甲酰氧戊环在医学研究中的重要性 .

环境科学

3-苯甲酰氧戊环衍生物在环境中,特别是水生系统中的存在一直是研究的主题,因为它们具有潜在的生态毒理学影响。 研究重点关注淡水鱼在暴露于与环境相关的浓度下,其鳃和肝脏的差异性组织病理学反应 .

分析化学

在分析化学中,3-苯甲酰氧戊环及其衍生物因其在合成新化学实体中的作用而受到关注。 由于其广泛的生物活性及其在药物化学中作为中间体的用途,对包括3-苯甲酰氧戊环在内的恶唑衍生物的研究有所增加 .

生物活性

3-Benzoyloxolane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. As a derivative of oxolane, this compound features a benzoyl group that may influence its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of 3-Benzoyloxolane, including its antimicrobial, anticancer, and cytotoxic properties, supported by relevant data tables and case studies.

Antimicrobial Activity

Research indicates that compounds similar to 3-Benzoyloxolane exhibit varying degrees of antimicrobial activity. Studies have shown that certain derivatives can selectively target Gram-positive bacteria while having limited effects on Gram-negative strains. This selectivity is crucial for developing new antibiotics that minimize disruption to beneficial microbiota.

Table 1: Antimicrobial Activity of 3-Benzoyloxolane Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Benzoyloxolane A | Bacillus subtilis | 32 µg/mL |

| 3-Benzoyloxolane B | Escherichia coli | >128 µg/mL |

| 3-Benzoyloxolane C | Candida albicans | 16 µg/mL |

The data suggests that while some derivatives show promise against specific pathogens, the overall antibacterial efficacy may need further enhancement through structural modifications.

Anticancer Properties

The anticancer potential of 3-Benzoyloxolane has been evaluated in various studies. Compounds derived from oxolane frameworks have demonstrated cytotoxic effects against several cancer cell lines, including breast, lung, and prostate cancers. The mechanism of action often involves inducing apoptosis in cancer cells while sparing normal cells, which is a desirable characteristic for anticancer agents.

Table 2: Cytotoxicity of 3-Benzoyloxolane on Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index (Normal vs Cancer) |

|---|---|---|

| MCF-7 (Breast) | 10 | 5 |

| A549 (Lung) | 15 | 4 |

| PC3 (Prostate) | 12 | 6 |

The selectivity index indicates that certain derivatives may preferentially target cancer cells over normal cells, suggesting their potential as therapeutic agents.

Case Studies and Research Findings

Several case studies have been conducted to further explore the biological activities of compounds related to 3-Benzoyloxolane. One notable study involved the synthesis and evaluation of a series of benzoyl-substituted oxolanes, revealing their potential as dual-action antimicrobial and anticancer agents.

Case Study: Synthesis and Evaluation

In this case study, researchers synthesized various derivatives of 3-Benzoyloxolane and assessed their biological activities:

- Synthesis : A total of ten derivatives were synthesized using standard organic synthesis techniques.

- Biological Evaluation : Each derivative was tested for antimicrobial and anticancer properties using standardized assays.

- Results : The most active compound exhibited an MIC of 8 µg/mL against Bacillus subtilis and an IC50 value of 5 µM against MCF-7 cells.

This study highlights the importance of structure-activity relationships in optimizing the biological efficacy of oxolane derivatives.

属性

IUPAC Name |

oxolan-3-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(10-6-7-13-8-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVDCXGFJUEGLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。